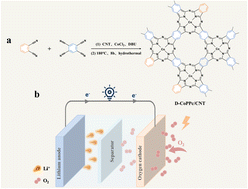Highly effective bifunctional defective cobalt phthalocyanine for photo-involved lithium-oxygen batteries†
Journal of Materials Chemistry A Pub Date: 2023-11-09 DOI: 10.1039/D3TA05032G
Abstract
Lithium-oxygen batteries (LOBs) have become efficient energy storage devices. However, the discharge product (Li2O2) results in a large overpotential in the charge and discharge process, which hinders the application of LOBs. Herein, carbon nanotube-supported defective polymerized cobalt phthalocyanine composite was prepared by hydrothermal method and used as a cathode in photo-involved LOBs. The introduction of irregular structural defects not only facilitates the diffusion of O2 and Li+ but also accelerates the separation of photoelectrons and holes. Under light irradiation, the discharge potential is promoted to 3.30 V and the charge potential is reduced to 3.40 V at 0.05 mA cm−2, resulting in a high energy efficiency of 97.1%. Meanwhile, the complete decomposition of sheet Li2O2 is realized in the charge process, so that the battery polarization remained unchanged after more than 65 h of cycling. This study provides an effective reference for subsequent application of metal–organic materials in metal-air batteries as a photoelectric-cathode.


Recommended Literature
- [1] Daldinone derivatives from the mangrove-derived endophytic fungus Annulohypoxylon sp.†
- [2] Anodization strategy to fabricate nanoporous gold for high-sensitivity detection of p-nitrophenol
- [3] Thermodynamic forecasting of mechanically interlocked switches†
- [4] Kinetic evidence: the rate-determining step for ammonia synthesis over electride-supported Ru catalysts is no longer the nitrogen dissociation step†
- [5] Visible to infrared plasmonic absorption from silver nanostructures enabled by microreactor-assisted solution deposition
- [6] Combining catalysis and computational fluid dynamics towards improved process design for ethanol dehydration†
- [7] Dispersive micro-solid phase extraction based on Fe3O4@SiO2@Ti-MOF as a magnetic nanocomposite sorbent for the trace analysis of caffeic acid in the medical extracts of plants and water samples prior to HPLC-UV analysis†
- [8] High internal phase emulsions stabilized solely by whey protein isolate-low methoxyl pectin complexes: effect of pH and polymer concentration†
- [9] Synthesis of low-temperature-processable and highly conductive Ag ink by a simple ligand modification: the role of adsorption energy
- [10] Online transient isotachophoresis concentration by the pseudo-terminating electrolyte buffer for the separation of DNA–aptamer and its thrombin complex in poly(methyl methacrylate) microchip†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 16514-83-3
-
Benzenediazonium,chloride (1:1)
CAS no.: 100-34-5
-
CAS no.: 10162-82-0
-
CAS no.: 10405-85-3









